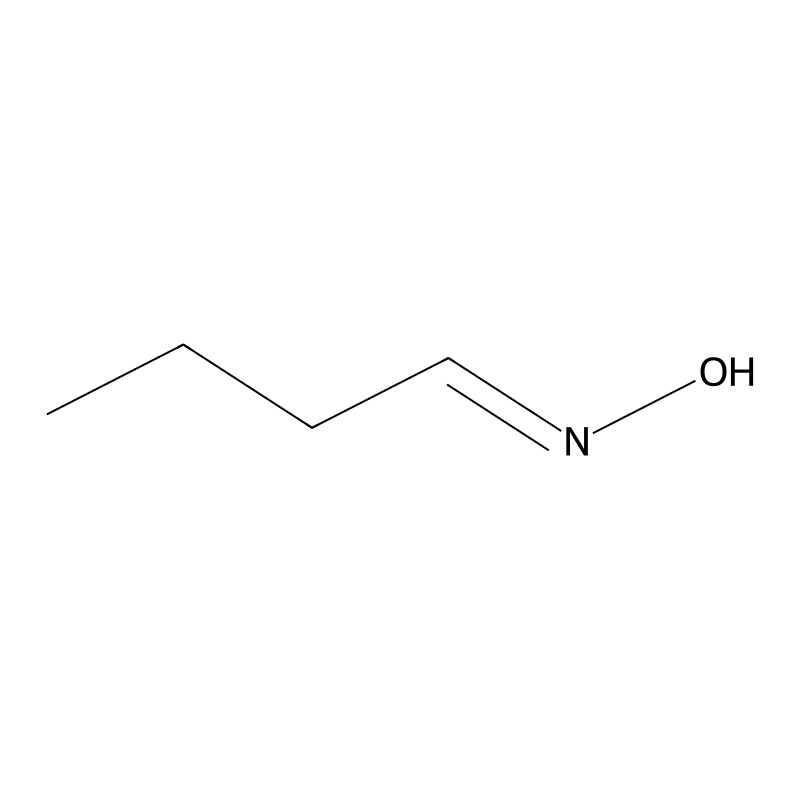

Butyraldehyde oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Isomeric SMILES

Butyraldehyde oxime, also known as butyraldoxime or butanal oxime, is an organic compound with the chemical formula CHNO. It appears as a clear, colorless liquid and is slightly soluble in water. This compound is primarily known for its role as an intermediate in organic synthesis and its application in various industrial processes, particularly in the production of plastics and rubber .

- Hydrolysis: Under acidic conditions, butyraldehyde oxime can hydrolyze to yield butyraldehyde and hydroxylamine .

- Reduction: It can be reduced to primary amines using sodium metal or hydrogenation methods. The reaction conditions can be adjusted to selectively produce either primary or secondary amines .

- Beckmann Rearrangement: This rearrangement transforms butyraldehyde oxime into caprolactam, a precursor for nylon production. The reaction involves the migration of the hydroxyl group to form an amide intermediate .

- Dehydration: Butyraldehyde oxime can be dehydrated to form butyronitrile when treated with acid anhydrides .

Research indicates that butyraldehyde oxime exhibits various biological activities. It has been studied for its potential effects on human health, particularly regarding its irritant properties. Exposure can lead to skin and eye irritation, respiratory issues, and dizziness. Long-term exposure may result in more severe health effects, emphasizing the need for proper handling protocols in industrial settings .

Butyraldehyde oxime is typically synthesized through the reaction of butyraldehyde with hydroxylamine. The process involves the following steps:

- Condensation Reaction: Butyraldehyde is mixed with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

- Isolation: The resulting butyraldehyde oxime is then purified through distillation or crystallization methods.

Alternative synthesis routes may involve using nitrites or other nitrogen-containing compounds under specific conditions .

Butyraldehyde oxime has several applications across various industries:

- Additive in Paints and Varnishes: It is used to prevent film formation in containers, enhancing the stability of coatings .

- Intermediate in Organic Synthesis: It serves as a precursor for producing other chemicals, including plastics and rubber materials.

- Chemical Manufacturing: Its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals .

Studies have shown that butyraldehyde oxime interacts with several chemical agents:

- Reactivity with Strong Acids: It can react violently with strong acids, leading to hazardous situations during handling .

- Compatibility with Oxidizing Agents: Butyraldehyde oxime is incompatible with oxidizing agents like chlorates and nitrates, necessitating careful storage practices to avoid dangerous reactions .

Butyraldehyde oxime shares structural similarities with other oximes, which are characterized by the general formula RC=NOH. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Butyraldehyde Oxime | CHNO | Used as an additive in paints; forms caprolactam |

| Acetone Oxime | CHNO | Commonly used in organic synthesis; less hazardous |

| Propionaldehyde Oxime | CHNO | Similar reactivity; used in flavoring agents |

| Benzaldehyde Oxime | CHNO | Aromatic compound; used in perfumes |

Butyraldehyde oxime stands out due to its specific applications in industrial processes and its role as a precursor for important synthetic pathways like the Beckmann rearrangement, which is vital for producing nylon precursors .

Physical Description

Clear colorless liquid; [NTP]